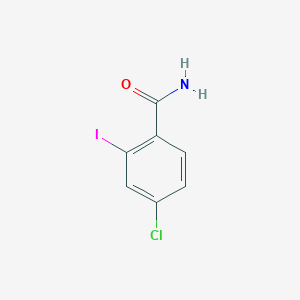

4-Chloro-2-iodobenzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-iodobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClINO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRVDXLWHCHAJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClINO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 2 Iodobenzamide and Its Derivatives

Direct Amide Bond Formation Strategies

Direct amidation methods involve the creation of the amide bond from a carboxylic acid and an amine. These are fundamental and widely used approaches in organic synthesis.

Coupling of 4-Chloro-2-iodobenzoic Acid with Amines

A primary route to 4-chloro-2-iodobenzamide and its N-substituted derivatives is the coupling of 4-chloro-2-iodobenzoic acid with ammonia (B1221849) or a primary/secondary amine. nih.gov

The synthesis of N-substituted 4-chloro-2-iodobenzamides is achieved by reacting 4-chloro-2-iodobenzoic acid with a corresponding amine. This reaction forms the basis for creating a wide library of derivatives with varied functionalities. For instance, the reaction with cyclopropylmethylamine yields N-(cyclopropylmethyl)-4-chloro-2-iodobenzamide.

Research has also explored the synthesis of related structures, such as N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide, which is synthesized from 2-hydroxy-5-iodobenzoic acid and 4-chloroaniline (B138754). smolecule.com This highlights the versatility of the amide coupling reaction in generating structurally diverse molecules.

Table 1: Examples of N-Substituted Benzamide (B126) Synthesis

| Starting Carboxylic Acid | Amine | Product |

| 4-Chloro-2-iodobenzoic acid | Cyclopropylmethylamine | N-(cyclopropylmethyl)-4-chloro-2-iodobenzamide |

| 2-Hydroxy-5-iodobenzoic acid | 4-Chloroaniline | N-(4-chlorophenyl)-2-hydroxy-5-iodobenzamide smolecule.com |

| 2-Iodobenzoic acid | 4-Isopropylaniline | 2-Iodo-N-(4-isopropylphenyl)benzamide |

| 2-Iodobenzoic acid | 3-Chloro-2-methylaniline | 2-Iodo-N-(3-chloro-2-methylphenyl)benzamide rsc.org |

To facilitate the amide bond formation, which can be energetically unfavorable, various activating agents are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, thus promoting the nucleophilic attack by the amine.

Commonly used activating agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). smolecule.com Other modern coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP-Cl (Bis(2-oxo-3-oxazolidinyl)phosphinic chloride). researchgate.net An alternative approach involves the conversion of the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide.

Table 2: Common Activating Agents for Amide Synthesis

| Activating Agent | Abbreviation | Catalyst/Additive (if common) |

| N,N'-Dicyclohexylcarbodiimide | DCC | DMAP smolecule.com |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | HOBt or DMAP researchgate.net |

| Thionyl Chloride | SOCl₂ | - |

| 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HATU | DIPEA researchgate.net |

| Bis(2-oxo-3-oxazolidinyl)phosphinic chloride | BOP-Cl | Et₃N researchgate.net |

Amidation of Halogenated Benzoic Acid Precursors

The synthesis often begins with a commercially available halogenated benzoic acid, such as 4-chloro-2-iodobenzoic acid. nih.govsigmaaldrich.comfishersci.ca The availability and stability of these precursors make them convenient starting points for the synthesis of the target benzamides. The general procedure involves dissolving the halogenated benzoic acid and the appropriate amine in a suitable solvent, followed by the addition of a coupling agent.

Halogenation Approaches on Preformed Benzamide Structures

An alternative synthetic strategy involves introducing the halogen atoms onto a pre-existing benzamide scaffold. This approach relies on the regioselective control of the halogenation reaction.

Regioselective Iodination of 4-Chlorobenzamides

The introduction of an iodine atom at a specific position on the 4-chlorobenzamide (B146232) ring is a critical step in this synthetic route. The directing effects of the existing substituents on the aromatic ring, namely the chloro and amide groups, govern the position of the incoming iodine atom.

The amide group is an ortho-, para-director, while the chloro group is also an ortho-, para-director. In 4-chlorobenzamide, the positions ortho to the amide group are also ortho and meta to the chloro group. The position para to the amide is the chloro-substituted carbon. Therefore, iodination is directed to the positions ortho to the amide group.

Various iodinating agents can be employed, such as N-iodosuccinimide (NIS) in the presence of an acid catalyst like trifluoroacetic acid or p-toluenesulfonic acid. researchgate.netnih.gov Molecular iodine (I₂) in the presence of an oxidizing agent or a silver salt like silver sulfate (B86663) (Ag₂SO₄) can also be used for regioselective iodination. nih.govmdpi.com For example, the iodination of 4-chloroaniline with 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate has been shown to yield 4-chloro-2-iodoaniline, a precursor for the target benzamide. researchgate.net

Table 3: Reagents for Regioselective Iodination

| Reagent | Catalyst/Co-reagent | Typical Substrate Type |

| N-Iodosuccinimide (NIS) | Trifluoroacetic acid or p-Toluenesulfonic acid researchgate.netnih.gov | Activated aromatic rings |

| Iodine (I₂) | Silver sulfate (Ag₂SO₄) nih.gov | Chlorinated aromatic compounds |

| 1,4-Dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate | - | Aryl amines researchgate.net |

Multicomponent Reaction Strategies for Benzamide Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach to complex molecules. These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity.

Copper-Catalyzed Three-Component Reactions with 2-Iodobenzamide (B1293540) Derivatives

Copper-catalyzed three-component reactions have been successfully employed for the synthesis of complex isoindolinone derivatives starting from 2-iodobenzamides. In one notable example, 2-iodobenzamide, a terminal alkyne, and an indole (B1671886) or pyrrole (B145914) derivative react in the presence of a copper catalyst to form 3,3-disubstituted isoindolinone derivatives. nih.gov This reaction is particularly noteworthy as it creates a new quaternary center. The process is robust, taking place in water and open to the air, utilizing nanodomain cuprous oxide as an inexpensive and reusable catalyst. nih.gov The scope of this reaction is broad, accommodating various aryl, alkyl, and carboxyl groups on the lactam ring. nih.gov

Another copper-catalyzed three-component reaction involves 2-iodobenzoic acids, alkynylcarboxylic acids, and ammonium (B1175870) acetate (B1210297) to yield methylene (B1212753) isoindolinones. nih.gov This demonstrates the versatility of using ortho-iodinated precursors in building complex heterocyclic scaffolds.

Analogous Synthetic Routes to Related Halo-Benzamides

The synthesis of halo-benzamides is not limited to direct halogenation but can also be achieved through the construction of the amide bond from pre-halogenated precursors or through cyclization strategies.

Preparation from Substituted Benzoic Acids and Anilines

A fundamental and widely used method for synthesizing benzamides is the coupling of a carboxylic acid with an amine. For halo-benzamides, this involves reacting a substituted benzoic acid with a substituted aniline (B41778). The reaction typically requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.

Common activating agents include thionyl chloride (SOCl₂), which converts the benzoic acid into a more reactive acyl chloride. This intermediate then readily reacts with the aniline to form the amide bond. Another approach involves the use of coupling agents like carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt).

For example, the synthesis of a series of halo-substituted benzamide derivatives was achieved by reacting halo-substituted benzoic acids with alkylated anilines. This method allows for the systematic variation of substituents on both the benzoic acid and aniline moieties, providing a versatile route to a wide range of halo-benzamides.

Cyclocondensation Approaches

Cyclocondensation reactions offer another powerful strategy for synthesizing heterocyclic structures related to benzamides, such as isoquinolones and quinazolinones, starting from ortho-halobenzamides. These reactions involve the formation of a new ring through the intramolecular or intermolecular condensation of functional groups.

Nickel-catalyzed [4+2] intermolecular annulation of ortho-halobenzamides with alkynes is a notable example. This method affords N-substituted isoquinolone derivatives in good to high yields. rsc.org The reaction mechanism is proposed to involve the oxidative addition of the ortho-halobenzamide to a nickel(0) species, followed by insertion of the alkyne and subsequent reductive elimination to form the isoquinolone ring. rsc.org

Copper-catalyzed cyclocondensation reactions have also been developed. For instance, ortho-halobenzamides can react with ketones in a copper-catalyzed process to form functionalized isoquinolones. rsc.org Similarly, quinazolin-4(3H)-ones can be synthesized from 2-halobenzamides and nitriles through a copper-catalyzed nucleophilic addition followed by an intramolecular SNAr reaction. researchgate.net These methods highlight the utility of ortho-halobenzamides as key building blocks in the synthesis of fused heterocyclic systems.

Chemical Reactivity and Advanced Transformations

Carbon-Halogen Bond Reactivity in 4-Chloro-2-iodobenzamide

The reactivity of the carbon-halogen bonds in this compound is a key determinant of its chemical behavior. The differing properties of the iodo and chloro substituents pave the way for selective chemical modifications.

Differential Reactivity of Chloro and Iodo Substituents on the Aromatic Ring

The carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds in this compound exhibit significantly different reactivities, a phenomenon that is well-documented for haloaromatics. This difference is primarily attributed to the variance in their bond dissociation energies and electronegativities, which in turn governs their susceptibility to cleavage in various chemical transformations, most notably in transition-metal-catalyzed cross-coupling reactions.

| Bond | Bond Dissociation Energy (kcal/mol) |

|---|---|

| C-I | ~65 |

| C-Br | ~81 |

| C-Cl | ~96 |

| C-F | ~127 |

Note: The values presented are generalized from various sources for halobenzenes and are intended to illustrate the trend in bond dissociation energies.

The difference in bond dissociation energies between the C-I and C-Cl bonds directly translates to high chemoselectivity in cross-coupling reactions. The significantly lower energy barrier for the cleavage of the C-I bond allows for selective functionalization at this position while leaving the C-Cl bond intact. This selectivity is a cornerstone of the synthetic utility of dihaloarenes like this compound.

Experimental studies on structurally similar dihalobenzoates have demonstrated that by carefully selecting the palladium catalyst and reaction conditions, it is possible to achieve highly site-selective monocoupling at the more reactive halogen position. For instance, in palladium-catalyzed reactions, the oxidative addition step occurs preferentially at the C-I bond, enabling the introduction of a new substituent at this position without affecting the C-Cl bond. This allows for a stepwise functionalization strategy, where the chloro group can be targeted in a subsequent reaction under more forcing conditions if desired.

Nucleophilic Aromatic Substitution Pathways

While cross-coupling reactions are a major avenue for the transformation of this compound, nucleophilic aromatic substitution (SNA) also presents a viable reaction pathway. In a noteworthy discovery, a "directed nucleophilic aromatic substitution" has been reported for ortho-iodobenzamides. rsc.org This reaction proceeds with high ortho-selectivity, even in the presence of other halogen substituents. rsc.org

In the case of this compound, the amide functional group can act as a directing group, facilitating nucleophilic attack at the ortho position (the carbon bearing the iodine). This directed SNA reaction has been shown to be highly efficient and selective, providing a direct method for the introduction of nucleophiles at the 2-position of the benzamide (B126) scaffold. rsc.org This offers a complementary strategy to transition-metal-catalyzed methods for the functionalization of this versatile building block.

Cross-Coupling Reactions and Functionalization

The differential reactivity of the C-I and C-Cl bonds makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Arylation Reactions

Palladium-catalyzed arylation reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, are powerful tools for the synthesis of complex aromatic systems. The high chemoselectivity for the oxidative addition to the C-I bond over the C-Cl bond is the guiding principle for the selective functionalization of this compound in these transformations.

In a typical palladium-catalyzed arylation, the reaction would be expected to proceed selectively at the 2-position (the site of the iodo group). For example, in a Suzuki-Miyaura coupling with an arylboronic acid, the palladium catalyst would preferentially undergo oxidative addition into the C-I bond, leading to the formation of a 4-chloro-2-arylbenzamide. The more robust C-Cl bond would remain unreacted under standard conditions, available for a subsequent, more rigorous cross-coupling reaction if desired. This selective reactivity allows for the controlled and sequential introduction of different aryl groups onto the benzamide core.

| Reaction Type | Expected Site of Primary Reaction | Rationale |

|---|---|---|

| Suzuki-Miyaura Coupling | C-I (Position 2) | Lower C-I bond dissociation energy favors oxidative addition. |

| Sonogashira Coupling | C-I (Position 2) | Preferential activation of the C-I bond by the palladium catalyst. |

| Buchwald-Hartwig Amination | C-I (Position 2) | Higher reactivity of the C-I bond in the catalytic cycle. |

This inherent selectivity makes this compound a valuable precursor for the synthesis of polysubstituted benzamides, which are important structural motifs in medicinal chemistry and materials science.

Sonogashira, Suzuki-Miyaura, and Stille Coupling Applications

The carbon-iodine bond in this compound is a prime site for palladium-catalyzed cross-coupling reactions, which are fundamental tools for C-C bond formation. wikipedia.orglibretexts.org The higher reactivity of the C-I bond compared to the C-Cl bond allows for selective functionalization.

Sonogashira Coupling : This reaction couples terminal alkynes with aryl halides. wikipedia.orgorganic-chemistry.org For this compound, this would involve reacting the compound with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst to form a 2-alkynyl-4-chlorobenzamide. wikipedia.org This method is highly valuable for synthesizing conjugated enynes and arylalkynes. libretexts.org

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction is a versatile method for creating biaryl compounds by coupling an aryl halide with an organoboron species, such as a boronic acid or ester. libretexts.orgyoutube.com this compound can be selectively coupled at the iodine position with various arylboronic acids to produce 4-chloro-2-arylbenzamides. nih.gov

Stille Coupling : This reaction involves the coupling of an organotin compound (stannane) with an organic halide. wikipedia.orglibretexts.org The C-I bond of this compound would readily undergo oxidative addition to the palladium catalyst, enabling subsequent coupling with an organostannane reagent. organic-chemistry.org

| Coupling Reaction | Reagents | Product Type with this compound |

| Sonogashira | Terminal Alkyne, Pd(0) catalyst, Cu(I) co-catalyst, Base | 2-Alkynyl-4-chlorobenzamide |

| Suzuki-Miyaura | Arylboronic Acid/Ester, Pd(0) catalyst, Base | 2-Aryl-4-chlorobenzamide |

| Stille | Organostannane, Pd(0) catalyst | 2-Aryl/Vinyl-4-chlorobenzamide |

Mechanistic Insights into Catalytic Cycles

The aforementioned transformations are governed by well-studied catalytic cycles, typically involving a palladium center that cycles between different oxidation states.

C-H Activation/Cyclization : The mechanism for phenanthridinone formation often involves a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle. researchgate.netnih.gov A common pathway begins with a ligand-directed C-H activation to form a cyclopalladated intermediate. nih.gov This is followed by oxidation of the palladium center, and subsequent C-C bond-forming reductive elimination to release the phenanthridinone product and regenerate the active catalyst. nih.gov

Cross-Coupling Reactions (Suzuki, Stille, Sonogashira) : These reactions generally proceed via a Pd(0)/Pd(II) catalytic cycle. libretexts.orgyoutube.com The cycle consists of three primary steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-iodine bond of this compound, forming a Pd(II) intermediate. wikipedia.orgyoutube.com

Transmetalation : The organic group from the coupling partner (organoboron, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide. libretexts.orgwikipedia.orgyoutube.com

Reductive Elimination : The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle. libretexts.orgwikipedia.orgyoutube.com

Intramolecular Cyclization and Ring Formation Reactions

Beyond C-H activation, the 2-iodobenzamide (B1293540) scaffold is a valuable precursor for various other intramolecular cyclization reactions to form diverse heterocyclic systems, including benzo-fused lactams.

Synthesis of Benzo-fused γ-Lactams from 2-Iodobenzamide Derivatives

Benzo-fused γ-lactams are important structural motifs in medicinal chemistry. rsc.orgresearchgate.net One synthetic route to these compounds involves the radical cyclization of N-vinylic 2-iodobenzamide derivatives. researchgate.net In these reactions, an aryl radical is generated at the C2 position, which then attacks the tethered vinyl group. The regiochemical outcome of this cyclization (typically a 5-exo cyclization to form the γ-lactam ring) is a key consideration in the synthetic design. researchgate.net Such transition-metal-catalyzed C-H amination reactions represent a streamlined approach for creating these valuable compounds. rsc.org

Copper-Catalyzed Tandem Reactions of 2-Iodobenzamide Derivatives

Copper-catalyzed tandem reactions of 2-iodobenzamide derivatives have emerged as a powerful tool for the synthesis of complex, fused heterocyclic compounds. acs.orgresearchgate.net These one-pot reactions involve a sequence of bond-forming events, allowing for the rapid construction of molecular complexity from simple starting materials. acs.org For example, 2-iodobenzamide derivatives can react with 2-iodobenzylcyanides in a copper-catalyzed tandem process to yield benzo-fused pyridoindolone derivatives in high yields. acs.orgfigshare.com

A plausible mechanism for such a reaction involves the initial reaction of the copper catalyst with one of the starting materials, followed by oxidative addition of this complex to the 2-iodobenzamide derivative. acs.org A series of subsequent intramolecular coupling and cyclization steps then leads to the final polycyclic product. acs.org These methods are highly valued for their efficiency and ability to construct multiple rings in a single synthetic operation. acs.orgresearchgate.net

Oxidation and Reduction Reactions

The chemical behavior of this compound under oxidative and reductive conditions is dictated by the interplay of its three key functional groups: the primary amide, the chloro substituent, and the iodo substituent. The reactivity of each site is influenced by the choice of reagents and reaction conditions, allowing for a degree of selective transformation.

Effects on Amide and Halogen Moieties

Oxidation Reactions

The primary amide group is the most susceptible moiety in this compound to oxidation. The most significant oxidative transformation for primary amides is the Hofmann rearrangement. wikipedia.orgmasterorganicchemistry.com This reaction converts the primary amide into a primary amine with the loss of one carbon atom, proceeding through an isocyanate intermediate. wikipedia.orgyoutube.com

When this compound is treated with reagents such as sodium hypobromite (B1234621) (typically generated in situ from bromine and sodium hydroxide) or sodium hypochlorite, it is expected to undergo the Hofmann rearrangement to yield 4-Chloro-2-iodoaniline. wikipedia.orgthermofisher.com The halogen substituents on the aromatic ring are generally stable under these conditions. The reaction involves the initial formation of an N-bromoamide, which, upon deprotonation, rearranges with the aryl group migrating from the carbonyl carbon to the nitrogen, leading to the expulsion of the bromide ion. youtube.com The resulting isocyanate is then hydrolyzed in the aqueous basic medium to form the corresponding amine and carbon dioxide. wikipedia.orgyoutube.com

Variations of the Hofmann rearrangement utilize other oxidizing agents, including hypervalent iodine reagents like (diacetoxyiodo)benzene, which may also effect the same transformation. thermofisher.com The conversion to 4-Chloro-2-iodoaniline is a synthetically useful reaction, as this product serves as a building block in the synthesis of more complex molecules. guidechem.com

Reduction Reactions

The reduction of this compound presents a challenge in chemoselectivity, as both the amide group and the carbon-halogen bonds are susceptible to reduction. The outcome of the reaction is highly dependent on the reducing agent employed.

Strong, non-selective hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing the amide group to a primary amine, yielding (4-chloro-2-iodophenyl)methanamine (B3170285). masterorganicchemistry.comucalgary.ca However, LiAlH₄ is also known to reduce aryl halides through hydrodehalogenation. researchgate.net The reactivity of aryl halides toward reduction generally follows the order I > Br > Cl. researchgate.net Consequently, the treatment of this compound with LiAlH₄ could lead to a mixture of products, including the desired amine, as well as products resulting from the cleavage of the carbon-iodine bond and potentially the carbon-chlorine bond. Interestingly, some studies have shown that the presence of oxygen can dramatically enhance the rate of LiAlH₄-mediated aryl halide reduction, with a reversal of the typical reactivity order (F > Cl > Br > I observed in one study on naphthalenes). researchgate.net

More selective reduction methods are often required to target a specific functional group. Catalytic hydrogenation, for example, is a common method for reducing various functional groups. However, palladium-based catalysts, which are often used, are also highly effective for catalytic hydrodehalogenation, particularly for aryl iodides and bromides. msu.edukoreascience.kr Therefore, achieving selective reduction of the amide without affecting the halogen substituents can be difficult.

Modern synthetic methods offer more chemoselective options. For instance, certain catalytic systems using milder hydride sources like polymethylhydrosiloxane (B1170920) (PMHS) with a palladium catalyst have been shown to be effective for the hydrodehalogenation of aryl chlorides while being compatible with amide functionalities. msu.edu Conversely, specific catalytic protocols for amide reduction have been developed to tolerate sensitive functional groups, including aryl halides. ucalgary.ca The choice of catalyst, solvent, and hydride source is critical to directing the reaction toward the desired outcome, whether it be reduction of the amide, selective deiodination, or complete dehalogenation.

Table of Potential Transformations

| Transformation | Reagent(s) | Moiety Affected | Expected Product |

| Oxidation | Br₂ / NaOH (aq) | Amide | 4-Chloro-2-iodoaniline |

| Reduction | LiAlH₄ / Ether | Amide, C-I, C-Cl | Mixture including (4-chloro-2-iodophenyl)methanamine and dehalogenated products |

Structural Characterization and Supramolecular Chemistry

Single Crystal X-ray Diffraction Analysis of 4-Chloro-2-iodobenzamide Derivatives

Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional atomic structures of small molecules. rigaku.com This technique has been employed to analyze derivatives of this compound, offering detailed insights into their molecular conformation, intermolecular interactions, and crystal packing.

The conformation of molecules in the crystalline state is a product of intramolecular and intermolecular forces. In derivatives of this compound, the spatial arrangement of the aromatic rings and the amide group is of particular interest.

| Compound | Dihedral Angle between Aromatic Rings (°) | Reference |

| N-(4-chlorophenylsulfonyl)-4-iodobenzamide | 81.6 (2) | researchgate.net |

The packing of molecules in a crystal is directed by a variety of non-covalent interactions. These interactions, though weaker than covalent bonds, are crucial in determining the supramolecular architecture.

Hydrogen bonds are among the strongest intermolecular forces and play a significant role in the crystal packing of benzamide (B126) derivatives. conicet.gov.arresearchgate.net In the crystal structure of N-(4-chlorophenylsulfonyl)-4-iodobenzamide, molecules are linked by pairs of N—H···O hydrogen bonds, resulting in the formation of inversion dimers. researchgate.net These dimers are further connected by C—H···O hydrogen bonds, which extend the structure into sheets. researchgate.net

Similarly, in the crystal structures of 2-iodobenzamide (B1293540) and its N-phenyl derivative, N—H···O hydrogen bonds are instrumental in forming dimers and tetramers, which then assemble into sheets. researchgate.net

| Compound | Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Supramolecular Motif | Reference |

| N-(4-chlorophenylsulfonyl)-4-iodobenzamide | N—H···O | Data not available | Data not available | Inversion Dimers | researchgate.net |

| N-(4-chlorophenylsulfonyl)-4-iodobenzamide | C—H···O | Data not available | Data not available | Sheets | researchgate.net |

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. wikipedia.org The strength of this interaction generally increases with the polarizability of the halogen atom, following the trend F < Cl < Br < I. wikipedia.orgnih.gov

In the solid state, C—I···π(ring) halogen bonds have been observed in iodo-substituted benzamides. For example, in 2-iodobenzamide, these interactions, in conjunction with hydrogen bonds, contribute to the formation of molecular sheets. researchgate.net This type of interaction involves the iodine atom of one molecule interacting with the π-system of an aromatic ring of a neighboring molecule.

Aromatic rings in adjacent molecules can interact through π-π stacking, which contributes to the stabilization of the crystal structure. mdpi.comrsc.org These interactions can be offset, where the rings are parallel but not perfectly aligned.

In the crystal packing of N-(4-chlorophenylsulfonyl)-4-iodobenzamide, neighboring sheets are linked via offset π–π interactions. These interactions occur between inversion-related iodobenzene (B50100) rings, with an intercentroid distance of 3.807 (3) Å. researchgate.net This demonstrates the importance of π-π stacking in building the three-dimensional supramolecular structure.

| Compound | Interacting Rings | Intercentroid Distance (Å) | Type of Interaction | Reference |

| N-(4-chlorophenylsulfonyl)-4-iodobenzamide | Iodobenzene | 3.807 (3) | Offset π–π stacking | researchgate.net |

The interplay of the aforementioned intermolecular interactions leads to the formation of well-defined supramolecular assemblies.

Inversion Dimers: As seen in N-(4-chlorophenylsulfonyl)-4-iodobenzamide, pairs of N—H···O hydrogen bonds can link two molecules to form a cyclic motif known as an inversion dimer. researchgate.net

Chains: In some crystal structures, hydrogen bonds can link molecules in a head-to-tail fashion, creating one-dimensional chains. For example, in 2-iodo-N-phenylbenzamide, N—H···O hydrogen bonds form chains of molecules. researchgate.net

Sheets: These one-dimensional chains or dimers can be further organized into two-dimensional sheets through weaker interactions like C—H···O hydrogen bonds or π-π stacking. researchgate.net In the case of N-(4-chlorophenylsulfonyl)-4-iodobenzamide, C—H···O hydrogen bonds link the inversion dimers into sheets. researchgate.net These sheets are then stacked upon each other, held together by offset π-π interactions, to form the final three-dimensional crystal lattice.

Intermolecular Interactions and Crystal Packing

Spectroscopic Investigations for Structural Elucidation

The unequivocal identification of this compound relies on a combination of modern spectroscopic techniques. Each method provides unique insights into the molecular framework, and together they offer a comprehensive characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra provide critical data for assigning the positions of protons and carbon atoms within the benzamide structure.

The ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), displays distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The aromatic region typically shows a set of multiplets, and the protons of the amide group (-CONH₂) present as a broad singlet.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum for this compound shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide group and the carbons of the benzene (B151609) ring. The chemical shifts are indicative of the electronic environment of each carbon atom.

¹H NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | 7.88 | d | 1H | Ar-H |

| 2 | 7.42 | dd | 1H | Ar-H |

| 3 | 7.35 | d | 1H | Ar-H |

| 4 | 6.18 | br s | 1H | -NH |

| 5 | 5.76 | br s | 1H | -NH |

d = doublet, dd = doublet of doublets, br s = broad singlet

¹³C NMR Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | 168.9 | C=O |

| 2 | 142.3 | Ar-C |

| 3 | 139.7 | Ar-C |

| 4 | 135.0 | Ar-C |

| 5 | 129.9 | Ar-C |

| 6 | 128.0 | Ar-C |

| 7 | 96.8 | Ar-C |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of the amide and aromatic functionalities.

The spectrum shows strong absorption bands corresponding to the N-H stretching vibrations of the primary amide. The carbonyl (C=O) stretching vibration of the amide group is also a prominent feature. Additionally, absorptions related to the C-Cl and C-I bonds, as well as aromatic C-H and C=C stretching vibrations, are observed.

Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3401 | Strong | N-H stretch (asymmetric) |

| 3186 | Strong | N-H stretch (symmetric) |

| 1644 | Strong | C=O stretch (Amide I) |

| 1585 | Medium | N-H bend (Amide II) |

| 1543 | Medium | C=C stretch (aromatic) |

| 1464 | Medium | C=C stretch (aromatic) |

| 816 | Strong | C-H bend (out-of-plane) |

| 753 | Strong | C-Cl stretch |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound. This technique allows for the determination of the elemental composition of the molecule, confirming its chemical formula.

For this compound, HRMS analysis using a suitable ionization method such as electrospray ionization (ESI) would yield a precise mass-to-charge ratio (m/z) for the molecular ion ([M+H]⁺ or [M]⁺˙). The measured exact mass is compared with the calculated theoretical mass for the proposed formula, C₇H₅ClINO. The presence of chlorine and iodine isotopes would also be reflected in the isotopic pattern of the molecular ion peak.

HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) | Found Exact Mass (m/z) |

| [M+H]⁺ | 281.9179 | 281.9174 |

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules at the electronic level. These methods can be used to determine a wide range of properties, from molecular geometry to reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can provide valuable information about molecular orbitals, charge distribution, and spectroscopic properties.

For substituted benzamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize molecular geometries and analyze electronic properties. pjps.pksci-hub.semdpi.com For instance, in a study on N-substituted benzamides, DFT was used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). sci-hub.se The HOMO-LUMO energy gap is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. sci-hub.se A smaller energy gap generally implies higher reactivity.

In a benchmark study of benzamide (B126) derivatives, the HOMO and LUMO energy levels were calculated to be -6.724 eV and -1.071 eV, respectively, resulting in an energy gap of 5.65 eV. sci-hub.se For newly designed derivatives, these energy gaps were found to be in the range of 5.37 eV to 5.51 eV. sci-hub.se Such calculations for 4-Chloro-2-iodobenzamide would reveal how the chloro and iodo substituents influence its electronic properties and reactivity.

The table below, based on a study of N-substituted benzamides, illustrates the kind of data that can be generated through DFT calculations. sci-hub.se

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Benzamide (R) | -6.724 | -1.071 | 5.65 |

| L1 | -6.44 | -1.06 | 5.37 |

| L2 | -6.22 | -0.77 | 5.44 |

| L3 | -6.21 | -0.72 | 5.49 |

| L4 | -6.29 | -0.77 | 5.51 |

Data adapted from a benchmark study on benzamide derivatives. sci-hub.se

The reactivity of this compound is significantly influenced by the strength of its carbon-halogen (C-Cl and C-I) bonds. Quantum chemical calculations can predict the bond dissociation energies (BDEs) for these bonds, offering insights into the compound's stability and potential reaction pathways.

For example, in a study on 2-aryl-4-chloro-6-iodoquinazolines, a class of compounds with some structural similarities to this compound, the BDE of the C(4)-Cl bond was calculated to be 84.8 kcal/mol using DFT at the B3LYP/6-311++G(d,p) level of theory. researchgate.net Generally, the C-I bond is weaker and more susceptible to cleavage than the C-Cl bond, making it a likely site for reactions such as cross-coupling. Computational studies on various halo-substituted aromatic compounds have been instrumental in understanding their reactivity in transition metal-catalyzed reactions. rsc.orgresearchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. rug.nlarxiv.orgtbzmed.ac.ir These simulations provide detailed information about the conformational flexibility and dynamics of molecules in various environments.

The biological activity of a molecule is often dependent on its three-dimensional shape and flexibility. MD simulations can explore the conformational landscape of this compound, identifying the most stable conformations and the energy barriers between them.

Studies on other benzamide derivatives have demonstrated the utility of MD simulations in understanding their conformational behavior. For instance, MD simulations of a benzamide derivative with potential antitumor activity were used to analyze the stability of its complex with a target protein. researchgate.net In another study, high-temperature MD simulations provided insights into the conformational behavior of the antidopaminergic drug raclopride, a substituted benzamide, in both vacuum and aqueous environments. nih.gov Research on oligobenzanilides has also utilized MD simulations to study their conformational space. acs.org

MD simulations can also predict how the environment, such as the presence of a solvent or a biological receptor, influences the conformational preferences of a molecule. The dominant conformers of this compound in different solvents or within a protein binding pocket could be identified through such simulations.

For example, a study on the antidopaminergic 6-methoxysalicylamides showed that their predominant forms are significantly different in aqueous and organic phases. nih.gov In the organic phase, which can mimic the environment of a receptor, these molecules adopt a neutral, internally hydrogen-bonded form. nih.gov MD simulations have also been employed to understand the stability of ligand-protein complexes for various benzamide derivatives, which is crucial for drug design. researchgate.netnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound were found, numerous studies on other benzamide derivatives highlight the applicability of this approach. pjps.pknih.govresearchgate.netnih.govbenthamscience.comacs.orgresearchgate.netnih.gov

QSAR models are developed by calculating a set of molecular descriptors for a series of compounds with known activities. These descriptors can be constitutional, topological, geometrical, or electronic. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that can predict the activity of new compounds. benthamscience.comnih.gov

For example, 3D-QSAR models have been developed for aminophenyl benzamide derivatives as histone deacetylase (HDAC) inhibitors. nih.gov These models revealed that hydrophobic character is crucial for their inhibitory activity. nih.govresearchgate.net In another study on benzamide derivatives as PARP inhibitors, a QSAR model with high statistical significance was developed, which could be used to predict the inhibitory activity of new molecules. nih.gov

The table below presents statistical parameters from a 3D-QSAR study on aminophenyl benzamide derivatives as HDAC inhibitors, illustrating the predictive power of such models. nih.gov

| Parameter | Value |

| r² (correlation coefficient) | 0.99 |

| q² (cross-validated correlation coefficient) | 0.85 |

| F (Fisher ratio) | 631.80 |

Data from a 3D-QSAR study on aminophenyl benzamide derivatives. nih.gov

Applications in Organic Synthesis and Catalysis

Role as an Intermediate in Complex Molecule Synthesis

4-Chloro-2-iodobenzamide and its analogs serve as crucial building blocks in the synthesis of more intricate organic molecules. smolecule.comsmolecule.comevitachem.com The presence of multiple functional groups—a chloro group, an iodo group, and an amide—provides several reaction sites that can be selectively manipulated to build molecular complexity. For instance, the carbon-iodine bond is particularly susceptible to a range of coupling reactions, such as those catalyzed by palladium, which are fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. rsc.org

The strategic placement of the iodo and amide groups at the ortho position is significant. This arrangement can facilitate intramolecular reactions, leading to the formation of heterocyclic structures that are prevalent in many biologically active compounds and pharmaceutical agents. rsc.orgdntb.gov.ua Researchers utilize these intermediates to construct complex scaffolds for potential new drugs and advanced materials. smolecule.comevitachem.com For example, derivatives of 2-iodobenzamide (B1293540) are employed in the synthesis of phenanthridinones and benzo[c]chromenes through palladium-catalyzed C-H bond activation and intramolecular arylation. rsc.orgrsc.org Similarly, these intermediates are used in the preparation of phthalimides through palladium-catalyzed carbonylative cyclization. nih.gov

The versatility of these compounds as synthetic intermediates is further highlighted by their use in creating molecules with potential applications in medicinal chemistry and material science. smolecule.comevitachem.com The ability to functionalize the molecule at different positions allows for the fine-tuning of its properties, making it a valuable component in the design of novel polymers and bioactive compounds. smolecule.com

Catalytic Applications of 2-Iodobenzamide Derivatives

Beyond their role as synthetic intermediates, 2-iodobenzamide derivatives have gained prominence as catalysts, particularly in oxidation reactions and C-H activation processes.

Hypervalent iodine compounds, which contain an iodine atom in a higher-than-usual oxidation state, are powerful and selective oxidizing agents. rsc.orgresearchgate.net Derivatives of 2-iodobenzamide can act as pre-catalysts that, in the presence of a terminal oxidant like Oxone®, generate hypervalent iodine species in situ. jst.go.jpresearchgate.net These in situ-generated species then carry out the oxidation of various substrates. This catalytic approach is more environmentally benign compared to using stoichiometric amounts of heavy metal oxidants, as it reduces waste and often allows for milder reaction conditions. researchgate.netjst.go.jp

The reactivity of these iodoarene catalysts can be tuned by modifying the substituents on the benzamide (B126) ring. For example, the introduction of an electron-donating methoxy (B1213986) group at the 5-position of 2-iodobenzamide has been shown to enhance its catalytic activity in alcohol oxidation. researchgate.netbeilstein-journals.org

One of the most significant applications of 2-iodobenzamide derivatives as hypervalent iodine catalysts is the oxidation of alcohols. rsc.orgnsf.gov Primary and secondary alcohols can be efficiently converted to their corresponding aldehydes and ketones, respectively. acs.orgcdnsciencepub.com In some cases, primary alcohols can be further oxidized to carboxylic acids. beilstein-journals.orgnsf.govmdpi.com

The catalytic system typically involves a catalytic amount of the 2-iodobenzamide derivative and a stoichiometric amount of a co-oxidant, such as Oxone®. jst.go.jpbeilstein-journals.org These reactions are often performed at room temperature and can exhibit high chemoselectivity, meaning they can selectively oxidize one functional group in the presence of others. acs.org For instance, primary alcohols can be selectively oxidized to aldehydes without significant over-oxidation to carboxylic acids. acs.org

A variety of benzylic and aliphatic alcohols have been successfully oxidized using this methodology, affording the corresponding carbonyl compounds in good to excellent yields. beilstein-journals.orgcdnsciencepub.com The development of highly reactive catalysts, such as 2-iodo-N-isopropyl-5-methoxybenzamide, has allowed for efficient oxidation of a broad range of alcohols under mild, environmentally friendly conditions. beilstein-journals.org

Table 1: Oxidation of Various Alcohols Catalyzed by 2-Iodo-N-isopropyl-5-methoxybenzamide (17)

| Entry | Alcohol | Product | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzhydrol | Benzophenone | 1.5 | 98 |

| 2 | 1-(4-Methoxyphenyl)ethanol | 4-Methoxyacetophenone | 2 | 96 |

| 3 | 1-Phenylethanol | Acetophenone | 2 | 98 |

| 4 | Cinnamyl alcohol | Cinnamaldehyde | 3 | 91 |

| 5 | Geraniol | Geranial | 9 | 85 |

| 6 | 1-Octanol | Octanoic acid | 10 | 89 |

| 7 | 2-Adamantanol | 2-Adamantanone | 36 | 59 |

Data sourced from a study on the oxidation of various alcohols using catalyst 17 in the presence of Oxone® and Bu₄NHSO₄ at room temperature. beilstein-journals.org

Hypervalent iodine reagents derived from iodoarenes are also capable of mediating oxidative cleavage reactions. For instance, they have been utilized in the oxidative cleavage of alkenes to produce ketones or carboxylic acids. mdpi.com While the direct oxidative cleavage of tetrahydrofuran-2-methanols to γ-lactones by 2-iodobenzamide catalysts is not explicitly detailed in the provided context, the broader capability of hypervalent iodine(V) reagents to perform oxidative cleavage of diols to lactones suggests the potential for such transformations. nsf.gov

The catalytic cycle of iodoarene-mediated oxidation reactions generally involves the following key steps. beilstein-journals.orgbeilstein-journals.org Initially, the iodoarene (an iodine(I) species) is oxidized by a co-oxidant, such as Oxone®, to a hypervalent iodine(III) or iodine(V) species. beilstein-journals.orgdoi.org This active oxidant then reacts with the substrate, for example, an alcohol. mdpi.com

In the case of alcohol oxidation, the hypervalent iodine species coordinates to the alcohol. This is followed by a ligand exchange and subsequent reductive elimination, which transfers the oxygen atom to the alcohol's carbon, forming the carbonyl compound. mdpi.com The iodine species is reduced back to its initial iodine(I) state in the process and can then re-enter the catalytic cycle. beilstein-journals.org

The rate-determining step can be the initial oxidation of the iodoarene. The structure of the iodoarene catalyst plays a crucial role in its reactivity. For 2-iodobenzamide derivatives, the ortho-amide group can form an intramolecular I---O interaction, which is thought to stabilize the hypervalent iodine intermediate and facilitate the catalytic cycle. jst.go.jp The electronic nature of substituents on the aromatic ring also influences the catalyst's activity by affecting the oxidation potential of the iodine center. beilstein-journals.org A plausible mechanism involves the initial oxidation of the iodobenzamide to a pentavalent iodine species, which then oxidizes the alcohol and is reduced to a trivalent iodine species before being re-oxidized to regenerate the active catalyst. beilstein-journals.org

Derivatives of 2-iodobenzamide are also employed as substrates in palladium-catalyzed reactions, particularly those involving C-H activation. rsc.orgrsc.org In recent years, palladium nanoparticles (Pd-NPs) have emerged as efficient and reusable catalysts for these transformations. rsc.orgchemrxiv.org These reactions are a powerful tool for the synthesis of complex organic molecules, as they allow for the direct functionalization of otherwise unreactive C-H bonds. rsc.orgrsc.org

For example, N-methyl-N-aryl-2-iodobenzamides can undergo an intramolecular C-H bond functionalization reaction catalyzed by palladium nanoparticles to yield phenanthridinone derivatives. rsc.orgrsc.org This process, known as direct arylation, involves the activation of a C-H bond on the N-aryl group and subsequent coupling with the carbon atom bearing the iodine, forming a new heterocyclic ring. rsc.org These reactions are often carried out under relatively mild conditions and can tolerate a variety of functional groups. rsc.orgrsc.org The use of palladium nanoparticles as catalysts offers advantages such as high activity, stability, and the potential for recycling, contributing to more sustainable chemical processes. rsc.orgchemrxiv.org

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Iodobenzamide |

| Phenanthridinones |

| Benzo[c]chromenes |

| Phthalimides |

| Oxone® |

| 2-Iodo-N-isopropyl-5-methoxybenzamide |

| Benzhydrol |

| Benzophenone |

| 1-(4-Methoxyphenyl)ethanol |

| 4-Methoxyacetophenone |

| 1-Phenylethanol |

| Acetophenone |

| Cinnamyl alcohol |

| Cinnamaldehyde |

| Geraniol |

| Geranial |

| 1-Octanol |

| Octanoic acid |

| 2-Adamantanol |

| 2-Adamantanone |

| Tetrahydrofuran-2-methanols |

| γ-Lactones |

Medicinal Chemistry and Biological Activity Studies in Vitro Focus

Structure-Activity Relationship (SAR) Studies of Halogenated Benzamides

The biological profile of a benzamide (B126) derivative is profoundly influenced by the nature, position, and combination of substituents on the aromatic ring and the amide nitrogen. For 4-Chloro-2-iodobenzamide, the presence of two different halogens at the ortho and para positions provides a specific chemical scaffold whose potential activities can be inferred from extensive Structure-Activity Relationship (SAR) studies on related compounds.

The type and placement of halogen atoms on the benzamide ring are critical determinants of biological activity. SAR studies demonstrate that both the electronegativity and the size of the halogen atom play a role. mdpi.com Halogen substitution can significantly modulate properties like binding affinity, selectivity, and metabolic stability. vulcanchem.com

In some series of benzamides, di-substitution with halogens appears to increase the potency of inhibitors compared to mono-substituted versions. mdpi.com For instance, studies on N-[2-(1H-tetrazol-5-yl)phenyl]benzamide derivatives showed that o,p-dichloro and o,p-difluoro substitutions resulted in a notable increase in activity compared to single substitutions. nih.gov However, the specific combination and position are crucial; changing a bromine atom's position or replacing it with a fluorine atom has been shown to decrease potency in certain molecular contexts. nih.gov In another example, compounds bearing halogenated moieties proved to be the most efficient antimicrobial agents in a series of N-substituted benzamides. farmaciajournal.com

The this compound structure features a chlorine atom at the para-position and a larger iodine atom at the ortho-position. This specific arrangement suggests a complex interplay of electronic and steric factors that define its interaction with biological targets. Studies of benzamide analogs as SARS-CoV PLpro inhibitors found that ortho-substituted halogenated compounds were highly active, indicating the importance of interactions involving this position. d-nb.info

Table 1: Impact of Halogen Substitution on Benzamide Activity in Various Studies

For example, the addition of a simple acetyl group to a benzamide can dramatically alter its function, converting a biologically inert substance into a potent inhibitor of NFκB activation. nih.gov More complex N-substitutions, such as adding indole (B1671886) or indazole moieties, have been used to develop anti-migration agents for cancer treatment. lcsciences.com In the context of receptor binding, N-alkylation of benzamides is a common method to produce high-affinity ligands for targets like the dopamine (B1211576) D2 receptor. nih.govkisti.re.kr The nature of the N-substituent, from simple alkyl chains to complex bicyclic systems, directly impacts how the molecule fits into a receptor's binding pocket. nih.gov

Therefore, while the core this compound structure provides a foundation, its biological activity could be significantly diversified through N-substitution, tailoring it for various biological targets.

Table 2: Examples of N-Substitution Effects on Benzamide Biological Activity

The biological activity of substituted benzamides is governed by a combination of electronic and steric effects, often analyzed through Quantitative Structure-Activity Relationship (QSAR) studies. nih.govleidenuniv.nl For some classes of benzamides, steric effects have been found to be more critical than electrostatic effects for their activity. leidenuniv.nl This suggests that the size and shape of substituents, which influence how the molecule fits into a binding site, are paramount.

In this compound, the substituents contribute distinct effects:

Electronic Effects: Both chlorine and iodine are electron-withdrawing groups, which alters the electron distribution of the benzene (B151609) ring and the acidity of the amide protons. This can influence hydrogen bonding and other electrostatic interactions with a receptor.

Steric Effects: The iodine atom at the ortho position exerts a significant steric hindrance due to its large atomic radius. This bulkiness can force the amide group into a specific conformation, which may be favorable or unfavorable for binding to a particular target. A steric parameter, Es(AMD), derived from the hydrolysis rates of ortho-substituted benzamides, has been developed to quantify this effect. oup.com

SAR analyses of dual NK1/NK2 receptor antagonists suggest that the steric, electronic, and lipophilic characteristics of substituents in the benzamide region have a crucial impact on antagonist activities. nih.gov QSAR models have shown that antimicrobial activity can be effectively modeled using topological and shape descriptors, further underscoring the importance of the molecule's three-dimensional structure. nih.gov

Receptor Ligand Activity

Halogenated benzamides are a well-established class of ligands for several important receptor families, most notably sigma receptors and dopamine receptors. The specific substitution pattern of this compound makes it a candidate for interaction with these targets.

Sigma receptors (σR), divided into σ-1 and σ-2 subtypes, are expressed in various tissues and are prominent targets in cancer research and neuroscience. aacrjournals.orgmdpi.com Many benzamide derivatives have been developed as high-affinity ligands for these receptors. nih.govacs.org

SAR studies have shown that halogen substitution is a key feature for high affinity. For example, benzamides with chloro, cyano, or nitro groups at the 4-position of the benzamide ring have demonstrated excellent affinity for the σ-1 receptor and high selectivity over the σ-2 receptor. researchgate.net The presence of the 4-chloro group in this compound aligns with this structural motif. Furthermore, conformationally flexible benzamides are known to be selective radiotracers for imaging σ-2 receptors in tumors. mdpi.comresearchgate.net The introduction of an N-substituent, such as a piperidinylethyl group, is often required to achieve high affinity; for instance, N-[2-(1′-piperidinyl)ethyl]-3-[125I]iodo-4-methoxy-benzamide ([125I]PIMBA) binds with high affinity to σ-1 sites. aacrjournals.org

Table 3: Sigma Receptor Binding Affinities for Selected Benzamide Ligands

Substituted benzamides are classic antagonists of the dopamine D2 receptor, with many compounds developed for antipsychotic applications and as radioligands for positron emission tomography (PET) imaging. nih.govnih.gov Halogenation is a common feature in potent D2 ligands. Iodinated benzamides, in particular, have been reported to have high affinity for the D2 receptor. snmjournals.org

A variety of halogenated benzamide derivatives have been synthesized and tested for their affinity at D2-like receptors. nih.gov For instance, the iodinated compounds NAE (27) and NADE (28) displayed Ki values of 0.68 nM and 14 nM, respectively, for the D2 receptor. nih.gov The affinity is sensitive to the specific substitution pattern. In one study of D4 receptor mutants, substituted benzamides with polar groups at the 4- and/or 5-positions showed enhanced affinity, suggesting that these substituents indirectly mediate interactions with the receptor binding pocket. nih.gov The 4-chloro group of this compound fits this description. Competition binding studies using radiolabeled iodobenzamide ([123I]IBZM) have confirmed its utility in studying D2 receptor occupancy by various drugs and endogenous dopamine. nih.gov

Table 4: Dopamine D2 Receptor Binding Affinities for Selected Halogenated Benzamides

Enzyme Inhibition Studies

The ability of benzamide and related structures to inhibit specific enzymes is a significant area of research in medicinal chemistry. These studies explore their potential to modulate biological pathways involved in disease.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610). nih.gov Research has shown that the number and position of hydroxyl groups on derivatives are critical for their tyrosinase inhibitory effectiveness. nih.gov

In a study evaluating various compounds, a derivative with a 2,4-dihydroxyl substituent demonstrated a potent tyrosinase inhibition of 78.05 ± 4.03%. nih.gov Another compound featuring a 2-hydroxyl substituent also showed strong inhibition at 71.12 ± 0.71%. nih.gov These results were more potent than the well-known tyrosinase inhibitor, kojic acid, which exhibited 58.09 ± 5.82% inhibition under the same conditions. nih.gov The introduction of a 3-hydroxyl group to a 4-hydroxyphenyl base structure was found to increase the inhibitory activity. nih.gov Conversely, derivatives lacking a hydroxyl group on the β-phenyl ring displayed very weak or no inhibitory activity. nih.gov

Computational docking simulations suggest that these inhibitors can bind effectively to the active site of both mushroom and human tyrosinase. nih.gov For instance, one potent inhibitor, compound 1c , showed the strongest binding affinity to both types of tyrosinase, surpassing that of kojic acid. nih.gov

Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH) is a validated and essential target for the development of new antimalarial drugs, as it plays a rate-limiting role in the pyrimidine (B1678525) biosynthetic pathway necessary for the parasite's growth. scialert.netresearchgate.net Several classes of compounds, including benzamides, have been reported to inhibit this crucial mitochondrial enzyme. scialert.netnih.gov

High-throughput screening has identified halogenated phenyl benzamides as potent and species-selective inhibitors of PfDHODH. nih.gov Further research led to the discovery of a substituted triazolopyrimidine that inhibited PfDHODH with an IC₅₀ value of 0.047 ± 0.022 μM and was over 5,000-fold more selective for the parasite enzyme compared to the human equivalent. nih.gov This compound also demonstrated potent activity against the parasite in whole-cell assays, with an EC₅₀ of 0.079 ± 0.048 μM. nih.gov

The structural analysis of PfDHODH bound to a potent N-phenylbenzamide-based inhibitor revealed that the inhibitor binds in a largely hydrophobic site adjacent to the flavin mononucleotide (FMN) cofactor. nih.gov This binding site is believed to overlap with that of coenzyme Q, and the enzyme's conformational flexibility allows it to accommodate diverse chemical structures with high affinity, providing insights for designing novel inhibitors. nih.gov

Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters and a significant target for treating neurodegenerative conditions like Parkinson's disease. bohrium.comgoogle.com Benzamide derivatives have been explored as potential selective MAO-B inhibitors. google.com

A study of coumarin-benzamide hybrids identified several compounds with high inhibitory activity and selectivity for MAO-B over MAO-A. bohrium.com The most potent compound, 3i , demonstrated an IC₅₀ value of 0.095 μM for MAO-B with a selectivity index greater than 421. bohrium.com Kinetic studies confirmed it to be a competitive and reversible inhibitor. bohrium.com Structure-activity relationship (SAR) analysis highlighted the importance of substituents at the 3,4-position of the benzamide ring for potency. bohrium.com

Another series of small aromatic anilide derivatives also yielded potent MAO inhibitors. nih.gov One compound, N-(2,4-Dinitrophenyl)benzo[d] scialert.netnanobioletters.comdioxole-5-carboxamide, was identified as a reversible, competitive, and moderately selective MAO-B inhibitor with an IC₅₀ of 56 nM. nih.gov In contrast, N-(2,4-dinitrophenyl)benzamide showed a preference for MAO-A. nih.gov

Research into benzimidazole (B57391) chalcone (B49325) derivatives also revealed selective MAO-B inhibition. researchgate.net The presence of a halogen group on the B ring was found to be beneficial, with a chloro-substituent at the ortho-position resulting in the most potent compound (BCH2 ), which had an IC₅₀ value of 0.80 μM and a high selectivity index. researchgate.net

Table 1: MAO-B Inhibition Data for Selected Benzamide and Related Derivatives

Antimicrobial and Antifungal Investigations (In Vitro)

Benzamide derivatives have demonstrated a wide spectrum of biological effects, including significant antimicrobial and antifungal properties. nanobioletters.comnih.gov

The antibacterial potential of benzamide derivatives has been evaluated against various Gram-positive and Gram-negative bacterial strains. researchgate.net In one study, a series of 12 synthesized benzamide compounds were tested, with compound 5a showing excellent activity against both Bacillus subtilis and Escherichia coli. nanobioletters.com It produced inhibition zones of 25 mm and 31 mm, with Minimum Inhibitory Concentration (MIC) values of 6.25 μg/mL and 3.12 μg/mL, respectively. nanobioletters.com

Another investigation focused on 2,2'-dithiobis(benzamide) analogues against Mycobacterium species. researchgate.net The most potent compound in this series, 2,2'-dithiobis[N-[3-(decanoyloxy)propyl]benzamide], showed MIC values that were superior or equivalent to established drugs like streptomycin (B1217042) and kanamycin (B1662678) against Mycobacterium tuberculosis H37Rv. researchgate.net

A separate study of a new benzamide derivative, BAS-118 , revealed potent and selective activity against Helicobacter pylori. The MIC₉₀ for 100 clinical isolates was 0.013 mg/L, and the compound was equally effective against strains resistant to clarithromycin (B1669154) and metronidazole.

Table 2: Antibacterial Activity of Selected Benzamide Derivatives

Benzamide derivatives are also being developed as potential fungicides for plant protection. A study of novel N-[2-hydroxy-3,3-dimethyl-2-[(1H-1,2,4-triazol-1-yl)methyl]butyl]benzamide derivatives showed that nearly all tested compounds had good activity against six phytopathogenic fungi at a concentration of 50 µg/mL.

Compound 6h from this series was particularly effective against Alternaria alternata, with a median effective concentration (EC₅₀) of 1.77 µg/mL, which is superior to the commercial fungicide myclobutanil (B1676884) (EC₅₀ = 6.23 µg/mL). Another compound, 6k , exhibited the broadest antifungal spectrum, with EC₅₀ values ranging from 0.98 to 6.71 µg/mL against the tested fungi. Structure-activity relationship analysis indicated that the presence of fluorine or chlorine on the benzene ring significantly enhanced antifungal activity.

In another study, N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested against Fusarium oxysporum and Sclerotinia sclerotiorum. The parent compound, N-(2-bromo-phenyl)-2-hydroxy-benzamide, was among the most active, with a MIC of 0.625 g/L against F. oxysporum.

Table 3: Antifungal Activity of Selected Benzamide Derivatives against Phytopathogenic Fungi

Antitubercular Activity of Related Amides

The global health challenge posed by tuberculosis (TB), caused by Mycobacterium tuberculosis, has been exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitating the discovery of novel therapeutic agents. unila.ac.id Benzamide derivatives have emerged as a promising class of compounds in the search for new antitubercular drugs. ijsdr.org Research into various substituted benzamides has revealed significant in vitro activity against M. tuberculosis, with structure-activity relationship (SAR) studies guiding the development of more potent molecules.

A variety of benzamide-based scaffolds have been investigated for their antimycobacterial properties. For instance, a series of hexahydroquinolin-2-yl benzamide derivatives were synthesized and evaluated against the H37Rv strain of M. tuberculosis. asianpubs.org Among these, two compounds demonstrated significant activity, with minimum inhibitory concentration (MIC) values between 6.25 and 12.5 μg/mL. asianpubs.org Similarly, novel N-Pyrazolyl Benzamide derivatives displayed moderate to good antitubercular activity against the MTB H37Rv strain. semanticscholar.org Molecular docking studies on these compounds suggested that they occupy the active site of mycobacterial pantothenate synthetase, indicating a potential mechanism of action. semanticscholar.org

Further studies have explored other modifications of the benzamide structure. Pyrrolyl benzamide derivatives have been synthesized and shown to inhibit InhA, a key enzyme in the mycobacterial type II fatty acid biosynthetic pathway. nih.gov Some of these compounds exhibited potent inhibitory activity against M. tuberculosis H37Rv. nih.gov Another approach involved designing hybrid molecules, such as substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives, which incorporate features of the first-line anti-TB drug pyrazinamide. rsc.org Several of these compounds showed significant activity, with IC₅₀ values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. rsc.org

The substitution pattern on the benzamide core is crucial for activity. In a study of 2,3-dihydroquinazolin-4(1H)-one derivatives, compounds with di-substituted aryl moieties containing electron-withdrawing halogens at the 2-position of the quinazoline (B50416) scaffold were the most potent against the H37Rv strain, with MIC values of 2 µg/mL. mdpi.com Salicylanilides, a related class of amides, have also been investigated, where a free phenolic hydroxyl group and electron-withdrawing groups on the aniline (B41778) ring were found to be critical for antitubercular activity. nih.gov

Table 1: In Vitro Antitubercular Activity of Selected Benzamide Derivatives

| Compound Series | Target/Strain | Key Findings | Reference |

|---|---|---|---|

| Hexahydroquinolin-2-yl Benzamides | M. tuberculosis H37Rv | Two compounds showed significant activity with MIC values between 6.25 and 12.5 μg/mL. | asianpubs.org |

| N-Pyrazolyl Benzamides | M. tuberculosis MTB H37Rv | Displayed moderate to good antitubercular activity. Docking suggested inhibition of pantothenate synthetase. | semanticscholar.org |

| Pyrrolyl Benzamides | M. tuberculosis H37Rv / InhA | Inhibited the enoyl-ACP reductase (InhA) enzyme. | nih.gov |

| Substituted Pyrazinoyl-piperazine Benzamides | M. tuberculosis H37Ra | Exhibited significant activity with IC₅₀ values from 1.35 to 2.18 μM. | rsc.org |

| Dihydroquinazolin-4(1H)-ones | M. tuberculosis H37Rv & MDR strains | Halogen-substituted derivatives showed MICs of 2 µg/mL against H37Rv. | mdpi.com |

| Salicylanilides | M. tuberculosis | Activity dependent on a free phenolic hydroxyl and electron-withdrawing groups. | nih.gov |

Potential as Biochemical Probes

The structural framework of benzamides lends itself to the development of biochemical probes for studying biological systems. These probes are valuable tools for target identification, imaging, and elucidating mechanisms of action. Modifications to the benzamide scaffold allow for the incorporation of reporter groups such as photoreactive moieties, "clickable" tags, and radioisotopes without abolishing biological activity.

Photoreactive benzamide probes have been designed to study histone deacetylases (HDACs). nih.gov These probes, containing monoazide and diazide groups, were potent and selective for HDAC1 and 2 and could be used for photoaffinity labeling to map binding interactions. nih.gov Another innovative approach involved the development of a "clickable" benzamide probe to identify the cellular target of a series of anticancer benzamides. nih.gov This probe, featuring a terminal alkyne, was found to irreversibly bind to β-tubulin, confirming it as the functional target. nih.gov The mechanism was proposed to be a nucleophilic aromatic substitution, where a cysteine residue in the binding pocket displaces a chloro substituent on the benzamide ring. nih.gov

Radiolabeled benzamide derivatives have shown significant promise as imaging agents in positron emission tomography (PET) and for targeted radionuclide therapy. Analogues of N-(2-diethylaminoethyl)-4-iodobenzamide have been synthesized and radioiodinated to target melanoma. researchgate.net These compounds showed specific binding to melanoma tumors, which have an excess of melanin pigment that certain benzamides bind to. researchgate.net Furthermore, benzamide-based radiotracers have been developed for imaging HDAC1 and 2 in the brain, demonstrating improved brain uptake compared to earlier agents. mdpi.com Other substituted benzamides have been developed as specific ligands for dopamine D2/D3 receptors, which are important targets in neuropsychiatric diseases. nih.gov For instance, an [¹⁸F]-labeled benzamide derivative was developed as a D₃ partial agonist for PET imaging. nih.gov

Table 2: Benzamide-Based Biochemical Probes and Their Applications

| Probe Type | Target | Application | Reference |

|---|---|---|---|

| Photoreactive (Azide-containing) | Histone Deacetylase (HDAC) 1 & 2 | Photoaffinity labeling to map binding modes. | nih.gov |

| "Clickable" (Alkyne-containing) | β-Tubulin | Target identification for anticancer compounds. | nih.gov |

| Radiolabeled ([¹²⁵I]-iodobenzamides) | Melanin | Imaging and targeted radionuclide therapy of melanoma. | researchgate.net |

| Radiolabeled ([¹⁸F]-benzamides) | Histone Deacetylase (HDAC) 1 & 2 | PET imaging of HDACs in the brain. | mdpi.com |

| Radiolabeled ([¹⁸F]-benzamides) | Dopamine D3 Receptors | PET imaging of D3 receptors in the brain. | nih.gov |

Derivatives and Analogues of 4 Chloro 2 Iodobenzamide

N-Substituted 4-Chloro-2-iodobenzamides

Modification at the amide nitrogen (N-substitution) is a common strategy to expand the chemical space of benzamide (B126) derivatives. Introducing alkyl or aryl groups at this position can significantly influence the molecule's conformation, solubility, and capacity for intermolecular interactions.

The synthesis of N-substituted benzamides can be achieved through various methods, including the reaction of the parent benzamide with alkyl or aryl halides or the direct amidation of a corresponding benzoic acid with a substituted amine. rsc.org These substitutions result in a wide array of secondary and tertiary amides. For instance, N-aryl derivatives are created by introducing aromatic rings, while N-alkyl derivatives involve the addition of aliphatic chains or cyclic systems. who.intnih.gov

A specific example of an N-aryl derivative is N-(2-benzamidophenyl)-4-chloro-2-iodobenzamide. nih.gov Research into related scaffolds, such as benzoxazole-benzamide conjugates, has explored derivatives bearing N-cyclohexyl groups, highlighting the incorporation of bulky alkyl substituents. tandfonline.com The synthesis of N-substituted sulfonamides, a related class of compounds, further illustrates the diversity of possible substitutions, including various alkyl, aralkyl, and aryl groups. who.int

Below is a table showcasing representative N-substituents that can be appended to the 4-chloro-2-iodobenzamide core, based on substitutions seen in related benzamide research.

| Substituent Type | Example Group | Resulting Derivative Class |

| N-Alkyl | Cyclohexyl | N-Cyclohexyl-4-chloro-2-iodobenzamide |

| N-Aryl | Phenyl | N-Phenyl-4-chloro-2-iodobenzamide |

| N-Aryl (Substituted) | 2-Chlorophenyl | N-(2-Chlorophenyl)-4-chloro-2-iodobenzamide |

| N-Aryl (Complex) | 2-Benzamidophenyl | N-(2-Benzamidophenyl)-4-chloro-2-iodobenzamide |

The introduction of N-substituents profoundly alters a molecule's electronic and steric properties, which in turn dictates its intermolecular interactions and reactivity. The amide proton in a primary benzamide like this compound is a hydrogen bond donor. In N-substituted derivatives, this hydrogen-bonding capability is modified. N-mono-substituted derivatives retain one N-H bond, allowing them to continue acting as hydrogen bond donors, whereas N,N-di-substituted derivatives can only act as hydrogen bond acceptors via the carbonyl oxygen.

Research on benzamide-containing PD-1/PD-L1 inhibitors has shown that hydrophilic N-substituents can form crucial hydrogen bond interactions with biological targets, enhancing binding affinity. nih.gov Similarly, studies on the recognition of N-alkyl and N-aryl acetamides demonstrate that intermolecular hydrogen bonds involving the amide N-H group and the carbonyl oxygen are key to host-guest complex formation. researchgate.net

Electronic Effects : Electron-donating or electron-withdrawing groups on an N-aryl substituent can modulate the electron density of the amide bond, affecting its reactivity and the strength of its hydrogen bonds.

Additional Interactions : Aromatic N-substituents can introduce the possibility of π-π stacking or CH-π interactions, providing additional forces for molecular recognition and self-assembly. researchgate.net

Position Isomers and Other Halogenated Benzamides

The identity and position of halogen atoms on the benzamide ring are critical determinants of the compound's properties. Isomers with different substitution patterns or analogues with different halogens can exhibit distinct chemical behaviors.

Positional isomers, such as 2-chloro-4-iodobenzamide, share the same molecular formula as this compound but can have different physical and chemical properties due to the altered arrangement of substituents. The positions of the electron-withdrawing halogen atoms influence the molecule's dipole moment, electronic distribution within the aromatic ring, and steric profile.

For example, in this compound, the iodine atom is ortho to the amide group, which can lead to intramolecular interactions and steric effects that influence the orientation of the amide plane relative to the benzene (B151609) ring. In the isomeric 2-chloro-4-iodobenzamide, the chlorine atom is in the ortho position, which would produce different steric and electronic effects.